molecular formula C19H20FNO3 B15004837 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No.: B15004837
M. Wt: 329.4 g/mol
InChI Key: FQBGCKGRVIVFAC-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide is a complex organic compound that features a benzofuran moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Fluoro-Methylphenyl Group: This step involves a nucleophilic substitution reaction where the fluoro-methylphenyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Materials Science: It is explored for use in the development of advanced materials due to its unique structural properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound shares the benzofuran core but lacks the acetamide and fluoro-methylphenyl groups.

    2,2-dimethyl-2,3-dihydrobenzofuran: Similar to the above compound but without the hydroxyl group.

Uniqueness

The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide

InChI

InChI=1S/C19H20FNO3/c1-12-9-14(7-8-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)

InChI Key

FQBGCKGRVIVFAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)F

Origin of Product

United States

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